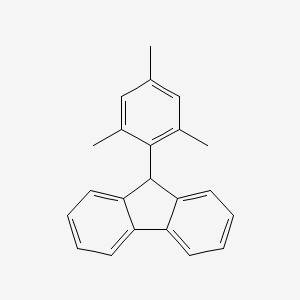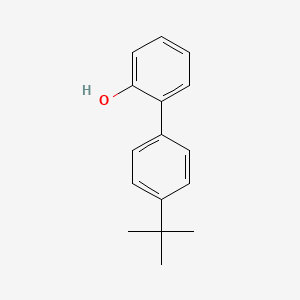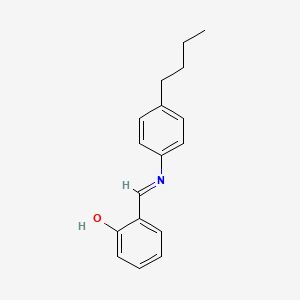
N-(Salicylidene)-4-n-butylaniline
Overview
Description
N-(Salicylidene)-4-n-butylaniline, also known as N-SB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of salicylic acid, and is synthesized in a laboratory setting by combining salicylic acid and 4-n-butylaniline. N-SB has been found to have a number of biochemical and physiological effects, and is used in a variety of lab experiments.
Scientific Research Applications
N-(Salicylidene)-4-n-butylaniline has a number of scientific research applications. It has been used in the study of the effects of salicylic acid on the growth of bacteria and fungi, as well as in the study of the effects of 4-n-butylaniline on the growth of bacteria and fungi. It has also been used in the study of the effects of salicylidene compounds on the metabolism of cells, as well as in the study of the effects of salicylidene compounds on the immune system.
Mechanism of Action
N-(Salicylidene)-4-n-butylaniline is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in the regulation of muscle contraction. By inhibiting this enzyme, N-(Salicylidene)-4-n-butylaniline can increase the amount of acetylcholine available in the body, leading to increased muscle contraction.
Biochemical and Physiological Effects
N-(Salicylidene)-4-n-butylaniline has a number of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the body. This can lead to increased muscle contraction, as well as increased cognitive function. N-(Salicylidene)-4-n-butylaniline has also been found to have anti-inflammatory and antioxidant effects, as well as a protective effect against certain types of cancer.
Advantages and Limitations for Lab Experiments
N-(Salicylidene)-4-n-butylaniline has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in a laboratory setting. It is also relatively inexpensive, and is not toxic or hazardous. However, one of the main limitations is that it can be difficult to isolate the product from the reaction mixture, as it can be difficult to separate the product from the other components in the reaction mixture.
Future Directions
N-(Salicylidene)-4-n-butylaniline has a number of potential future directions. One potential future direction is to further investigate the biochemical and physiological effects of N-(Salicylidene)-4-n-butylaniline, as well as to investigate its potential therapeutic applications. Another potential future direction is to explore the potential uses of N-(Salicylidene)-4-n-butylaniline in the development of new drugs and treatments. Additionally, further research could be conducted on the mechanism of action of N-(Salicylidene)-4-n-butylaniline and its effects on the immune system. Finally, further research could be conducted on the potential toxicological effects of N-(Salicylidene)-4-n-butylaniline.
Synthesis Methods
N-(Salicylidene)-4-n-butylaniline is synthesized in a laboratory setting by combining salicylic acid and 4-n-butylaniline. The reaction is conducted in a solvent, such as methanol, and is catalyzed by an acid, such as hydrochloric acid. The reaction is carried out at room temperature and the product is isolated using a rotary evaporator. The product is then purified using a column chromatography technique.
properties
IUPAC Name |
2-[(4-butylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-6-14-9-11-16(12-10-14)18-13-15-7-4-5-8-17(15)19/h4-5,7-13,19H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFZORBDWLDPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Salicylidene)-4-n-butylaniline | |
CAS RN |
49714-94-5 | |
| Record name | NSC132533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALPHA-(4-BUTYLPHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




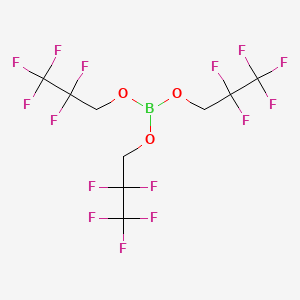
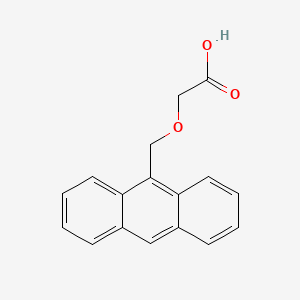

![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)
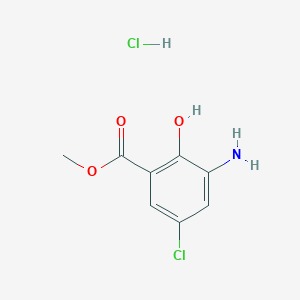


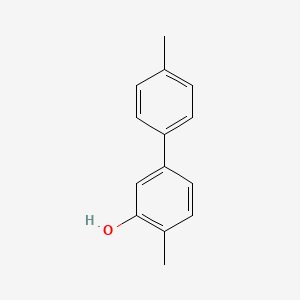
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
